molecular formula C7H5F4N B12958545 2-(Difluoromethyl)-3,4-difluoroaniline

2-(Difluoromethyl)-3,4-difluoroaniline

Cat. No.: B12958545
M. Wt: 179.11 g/mol
InChI Key: QOBBTDXKKQCGAZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,4-difluoroaniline is a fluorinated aromatic amine characterized by a benzene ring substituted with fluorine atoms at positions 3 and 4, along with a difluoromethyl (-CF₂H) group at position 2. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and influence molecular interactions . Its synthesis typically involves halogen-exchange fluorination or coupling reactions starting from fluorinated precursors .

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

2-(difluoromethyl)-3,4-difluoroaniline

InChI

InChI=1S/C7H5F4N/c8-3-1-2-4(12)5(6(3)9)7(10)11/h1-2,7H,12H2

InChI Key

QOBBTDXKKQCGAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)F)F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Fluorinating Agents

  • Starting materials: Polychlorinated nitrobenzenes such as 2,4,5-trichloronitrobenzene are commonly used due to their availability and reactivity.
  • Fluorinating agents: Alkali metal fluorides such as potassium fluoride (KF), sodium fluoride (NaF), and cesium fluoride (CsF) are employed in excess (typically ≥5 equivalents) to ensure complete substitution of chlorine atoms by fluorine.

Reaction Conditions and Catalysis

  • The fluorination is conducted under solid-liquid phase transfer catalysis conditions, which significantly improve yield and specificity.
  • A quaternary ammonium salt (e.g., Aliquat 336) acts as a phase transfer catalyst, facilitating the transfer of fluoride ions from the solid phase (KF) to the organic phase containing the chloronitrobenzene.
  • Typical reaction temperatures range from 75°C to 225°C , with an optimal range of 100°C to 175°C .
  • Reaction times vary from 3 to 30 hours , commonly around 8 to 20 hours .

Solvent Systems

  • Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) , dimethylformamide (DMF) , dimethylacetamide (DMAc) , and hexamethylphosphoramide (HMPA) are preferred due to their ability to dissolve organic substrates and facilitate nucleophilic substitution.
  • In some cases, the chloronitrobenzene is used in a molten state without additional solvent, simplifying the process.

Reaction Mechanism

  • The phase transfer catalyst shuttles fluoride ions across the solid-liquid interface.
  • Fluoride ions selectively replace chlorine atoms at specific positions on the aromatic ring, yielding difluorochloronitrobenzene intermediates.

Representative Data from Fluorination Step

Parameter Typical Value/Range Notes
Starting material 2,4,5-trichloronitrobenzene Readily available, inexpensive
Fluorinating agent Potassium fluoride (KF) ≥5 equivalents
Phase transfer catalyst Quaternary ammonium salt (Aliquat 336) ~4 g per 20 g substrate
Solvent DMSO or molten substrate Molten substrate possible
Temperature 95–175°C Optimal ~100°C
Reaction time 8–23 hours Longer times improve yield
Yield of 2,4-difluoro-5-chloronitrobenzene Up to 98.6% (crude) Purity ~91% by GC

Reduction of Nitro Group to Amine

Hydrogenation Conditions

  • The nitro group in 2,4-difluoro-5-chloronitrobenzene is reduced to an amine using catalytic hydrogenation .
  • Catalysts: 5–10% palladium on carbon (Pd/C) is commonly used.
  • Solvent: Methanol or a mixture of methanol and water.
  • Hydrogen pressure: Atmospheric to moderate pressures.
  • Temperature: Room temperature to 60°C.
  • Reaction time: Several hours (e.g., 3 hours at room temperature plus 20 hours at 60°C).

Specificity and Side Reactions

  • The hydrogenation step is highly specific: the nitro group is reduced, the chlorine substituent is displaced (forming HCl), and fluorine substituents remain intact.
  • This specificity is critical to preserve the fluorinated pattern on the aromatic ring.

Representative Data from Reduction Step

Parameter Typical Value/Range Notes
Catalyst 5% Pd/C 100 mg per 1 g substrate
Solvent Methanol With sodium acetate as base
Hydrogen pressure Atmospheric to moderate Total hydrogen ~3 moles per mole substrate
Temperature 20°C to 60°C Initial room temp, then heated
Reaction time 3 to 23 hours Extended time for complete reduction
Yield of 2,4-difluoroaniline 48–94% Purity ~89.5% by GC

Summary Table of Preparation Steps for 2-(Difluoromethyl)-3,4-difluoroaniline (Adapted from Related Fluorinated Anilines)

Step Reaction Type Starting Material Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Selective fluorination 2,4,5-trichloronitrobenzene KF (≥5 eq), quaternary ammonium salt catalyst, DMSO, 100–175°C, 8–23 h 2,4-difluoro-5-chloronitrobenzene ~90–98 Solid-liquid phase transfer catalysis
2 Catalytic hydrogenation 2,4-difluoro-5-chloronitrobenzene Pd/C, H2, methanol, 20–60°C, 3–23 h 2,4-difluoroaniline 48–94 Specific reduction, chlorine displacement
3 Difluoromethylation 2,4-difluoroaniline or derivative Difluoromethylating agent (e.g., CF2HI), base, catalyst This compound Variable Requires tailored synthetic approach

Research Findings and Industrial Relevance

  • The use of solid-liquid phase transfer catalysis in fluorination significantly improves yield and selectivity compared to traditional methods that require expensive catalysts like AlCl3 and complex distillations.
  • The hydrogenation step is optimized to maintain fluorine substituents while reducing nitro groups, critical for preserving the desired substitution pattern.
  • The described methods avoid expensive catalysts and harsh conditions, making them suitable for scale-up and industrial synthesis.
  • The fluorinated anilines prepared serve as key intermediates for pharmaceuticals, agrochemicals, and specialty materials.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

2-(Difluoromethyl)-3,4-difluoroaniline serves as a precursor in the synthesis of various pharmaceutical agents. For instance:

  • Anti-inflammatory Agents: It is utilized in the preparation of compounds like 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which has therapeutic applications as an anti-inflammatory and analgesic agent .
  • Antiviral Research: Its derivatives are being explored for their potential antiviral properties, particularly against viruses like SARS-CoV-2 due to their ability to inhibit key metabolic pathways .

Agricultural Chemistry

The compound is also investigated for its use in agrochemicals. Its difluoromethyl group enhances the biological activity of herbicides and pesticides by improving their efficacy and selectivity against target pests .

Material Science

In material science, this compound is studied for its role in creating advanced materials with specific electronic properties. The incorporation of difluoromethyl groups can modify the electronic characteristics of polymers and other materials used in electronics and photonics .

Case Study 1: Antiviral Activity

A study highlighted the antiviral activity of difluoromethylated compounds derived from this compound against various viruses. The research demonstrated that these compounds could effectively inhibit viral replication by targeting specific enzymatic pathways involved in viral proliferation .

Case Study 2: Agrochemical Efficacy

Research conducted on difluoromethylated herbicides showed that compounds derived from this compound exhibited enhanced herbicidal activity compared to their non-fluorinated counterparts. This study emphasized the importance of fluorination in increasing the potency and selectivity of agrochemicals .

Data Tables

Application AreaCompound DerivedKey Findings
Pharmaceutical2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acidAnti-inflammatory properties
Antiviral ResearchVarious difluoromethylated derivativesInhibition of viral replication
Agricultural ChemistryDifluoromethylated herbicidesEnhanced efficacy against target pests
Material ScienceDifluorinated polymersImproved electronic properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,4-difluoroaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. Additionally, the presence of fluorine atoms increases the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Isomers

Key Structural Isomers:
Compound Name CAS Number Fluorine Substituent Positions Key Differences
3,4-Difluoroaniline 3863-11-4 3, 4 Lacks difluoromethyl group; simpler structure
2,4-Difluoroaniline 367-25-9 2, 4 Acute toxicity potential; distinct reactivity
3,5-Difluoroaniline 372-39-4 3, 5 Symmetrical substitution; different steric effects
2,6-Difluoroaniline 5509-65-9 2, 6 Flammable liquid; acute toxic risk

Analysis :

  • Electron Effects : The 2-(difluoromethyl) group in the target compound introduces stronger electron-withdrawing effects compared to unsubstituted isomers like 3,4-difluoroaniline, altering its reactivity in electrophilic substitution reactions .

Comparison with Functional Group Variants

Substituted Fluoroanilines:
Compound Name Substituent Key Properties/Applications
2-Chloro-4-fluoroaniline -Cl at position 2 Higher lipophilicity; agrochemical intermediate
5-Nitro-2-fluoroaniline -NO₂ at position 5 Enhanced acidity; used in dye synthesis
2-(Difluoromethylsulphonyl)-6-fluoroaniline -SO₂CF₂H at position 2 Versatile in drug synthesis; sulfonyl group enhances stability

Analysis :

  • Chloro vs. Difluoromethyl : Chlorine substituents increase lipophilicity but may reduce metabolic stability compared to fluorinated groups .
  • Sulphonyl Derivatives : The sulphonyl group in 2-(difluoromethylsulphonyl)-6-fluoroaniline enhances hydrogen-bonding capacity, making it suitable for enzyme-targeted drug design .

Physicochemical Properties

Property 2-(Difluoromethyl)-3,4-difluoroaniline 3,4-Difluoroaniline 2,4-Difluoroaniline
Molecular Weight (g/mol) ~179.1 (estimated) 147.11 147.11
Melting Point (°C) Not reported 35–38 45–47
Solubility Low in water; soluble in polar solvents Similar Similar
Reactivity High (due to -CF₂H) Moderate Moderate

Notes:

  • The difluoromethyl group increases molecular weight and steric hindrance, reducing solubility in non-polar solvents compared to simpler isomers .

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